molecular formula C9H9BrClFO B14776231 1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene

1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene

Cat. No.: B14776231
M. Wt: 267.52 g/mol
InChI Key: VTKRRXUWTOKGDR-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene is an organic compound with the molecular formula C9H9BrClFO. It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and an isopropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of benzene derivatives. The process may involve:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst like iron (Fe).

    Chlorination: Addition of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.

    Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor.

    Isopropoxylation: Addition of an isopropoxy group using isopropyl alcohol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other groups using nucleophilic or electrophilic reagents.

    Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms or convert functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Electrophilic Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of new benzene derivatives with different substituents.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated compounds or alcohols.

Scientific Research Applications

1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene depends on the specific reactions it undergoes. In general, the compound can act as an electrophile or nucleophile in chemical reactions, interacting with various molecular targets and pathways. The presence of multiple halogen atoms and an isopropoxy group allows for diverse reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene
  • 1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene
  • p-Bromofluorobenzene

Uniqueness

1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, fluorine, and an isopropoxy group allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C9H9BrClFO

Molecular Weight

267.52 g/mol

IUPAC Name

1-bromo-4-chloro-5-fluoro-2-propan-2-yloxybenzene

InChI

InChI=1S/C9H9BrClFO/c1-5(2)13-9-4-7(11)8(12)3-6(9)10/h3-5H,1-2H3

InChI Key

VTKRRXUWTOKGDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1Br)F)Cl

Origin of Product

United States

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